molecular formula C9H12N2O B3275479 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine CAS No. 625470-50-0

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine

Cat. No. B3275479
Key on ui cas rn: 625470-50-0
M. Wt: 164.2 g/mol
InChI Key: AWMFWEPHGJKMBR-UHFFFAOYSA-N
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Patent
US07704995B2

Procedure details

3,4-Dihydro-2H-1,4-benzoxazine-6-ylmethyl)amine: a solution of 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-carbonitrile (1.3 g ) in anhydrous TBF (20 mL) was slowly added to a stirred and ice -cooled solution of lithium aluminum hydride (30 mL, 1 M solution in THF). With continued cooling water (5 mmol) and sodium hydroxide (5 mL, 20% solution), water (20 mL) and ethyl acetate (30 mL) were added in succession. The organic solution was decanted from the white residue. The residue was washed twice with ether, all the organic solution were combined then dried over anhydrous sodium sulfate. Filtration and concentration followed by drying in vacuo afforded 3,4-dihydro-2H-1,4-benzoxazine-6-ylmethylamine (0.78 g,): 1H NMR (400 MHz; DMSO-D6): 6.52 (d, 1H); 6.49 (s, 1H); 6.37 (d, 1H); 5.6 (br s, NH); 4.05 (t, 2H); 3.4 (m, 2H).
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TBF
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mmol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]1[NH:7][C:6]2[CH:8]=[C:9]([C:12]#[N:13])[CH:10]=[CH:11][C:5]=2[O:4][CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C(OCC)(=O)C>[O:4]1[C:5]2[CH:11]=[CH:10][C:9]([CH2:12][NH2:13])=[CH:8][C:6]=2[NH:7][CH2:2][CH2:3]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.3 g
Type
reactant
Smiles
O=C1COC2=C(N1)C=C(C=C2)C#N
Name
TBF
Quantity
20 mL
Type
solvent
Smiles
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
5 mmol
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added in succession
CUSTOM
Type
CUSTOM
Details
The organic solution was decanted from the white residue
WASH
Type
WASH
Details
The residue was washed twice with ether, all the organic solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were combined then dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
by drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CCNC2=C1C=CC(=C2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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